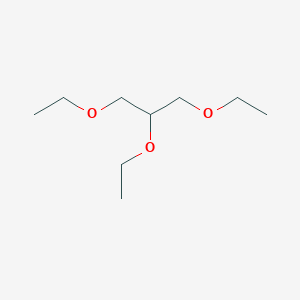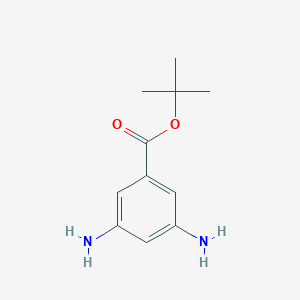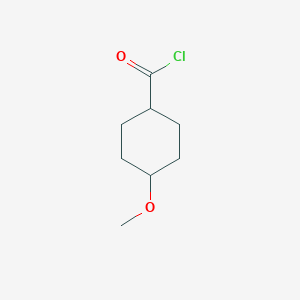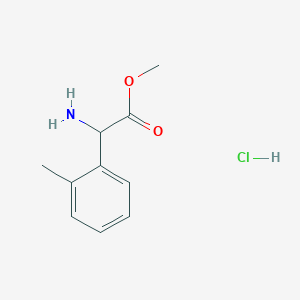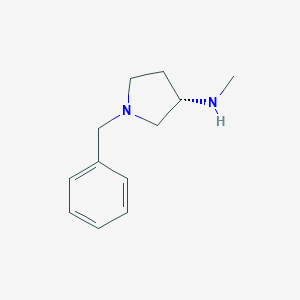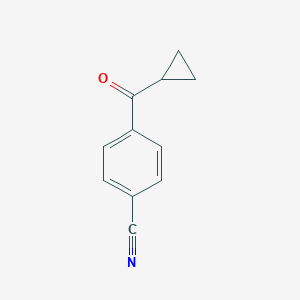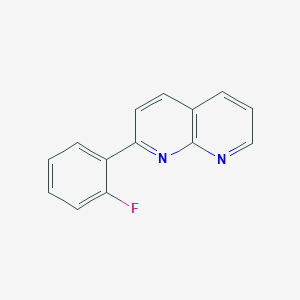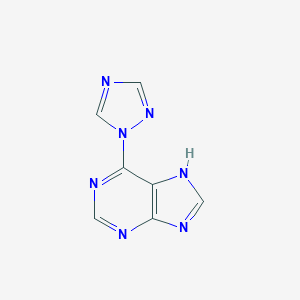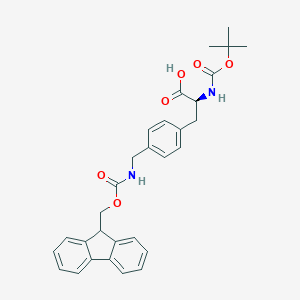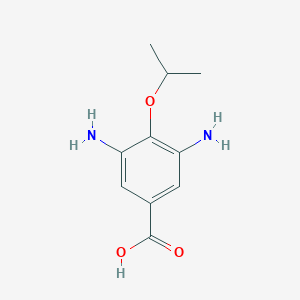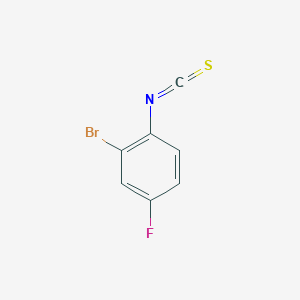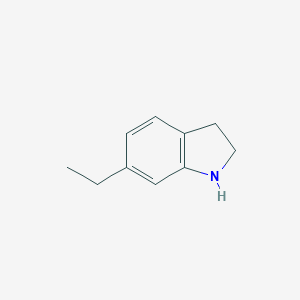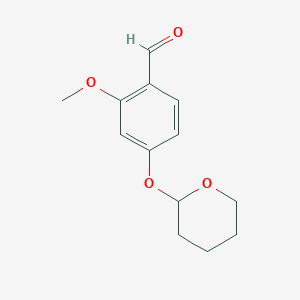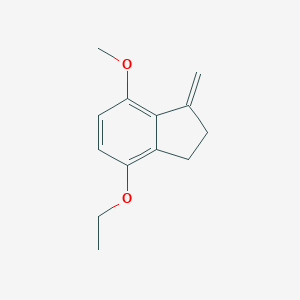
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a chemical compound that belongs to the class of indene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is its relatively simple synthesis method. In addition, this compound exhibits a broad range of biological activities, making it a potential lead compound for the development of novel drugs. However, the limitations of this compound include its poor solubility in aqueous solutions, which may limit its bioavailability.
Orientations Futures
There are several future directions for the research of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene. One of the potential areas of research is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene in material science and organic synthesis also warrants further investigation.
Conclusion:
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a promising compound that exhibits various biological activities and has potential applications in medicinal chemistry, material science, and organic synthesis. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene can be achieved through several methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 2-oxo-2-(2-phenylethyl) acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene.
Applications De Recherche Scientifique
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
172366-37-9 |
|---|---|
Nom du produit |
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
7-ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C13H16O2/c1-4-15-11-7-8-12(14-3)13-9(2)5-6-10(11)13/h7-8H,2,4-6H2,1,3H3 |
Clé InChI |
XMZSGITWKGFEMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
SMILES canonique |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
Synonymes |
1H-Indene,4-ethoxy-2,3-dihydro-7-methoxy-1-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
